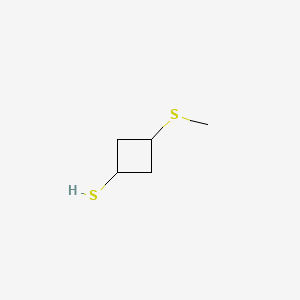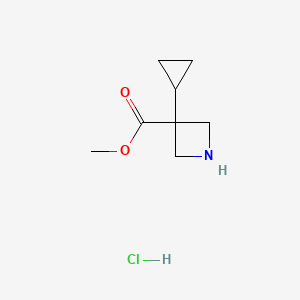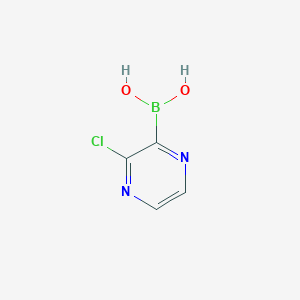![molecular formula C14H21N3O4 B13455437 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid](/img/structure/B13455437.png)
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,4]diazocines This compound is characterized by its unique structural framework, which includes a pyrazole ring fused to a diazocine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formation of the Diazocine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable diamine, such as ethylenediamine, under reflux conditions to form the diazocine ring system.
Introduction of the Boc Protecting Group: The resulting pyrazolo[1,5-a][1,4]diazocine intermediate is then treated with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, such as triethylamine, to introduce the Boc protecting group.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide (CO2) in the presence of a strong base, such as sodium hydride (NaH), to form the carboxylic acid functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the Boc protecting group or the carboxylic acid functional group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted derivatives with new alkyl or acyl groups
Aplicaciones Científicas De Investigación
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid
- 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid
Uniqueness
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H21N3O4 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7,8,9-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-7-17-10(9-16)8-11(15-17)12(18)19/h8H,4-7,9H2,1-3H3,(H,18,19) |
Clave InChI |
RWUNZZQNRYHOFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCN2C(=CC(=N2)C(=O)O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azaspiro[3.6]decane](/img/structure/B13455356.png)
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)

![benzyl N-{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate](/img/structure/B13455369.png)
![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
amine hydrochloride](/img/structure/B13455375.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13455376.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)
![O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride](/img/structure/B13455383.png)
![1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13455402.png)
![3-(5-Oxo-1,2,3,7-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13455411.png)
![({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate](/img/structure/B13455412.png)


